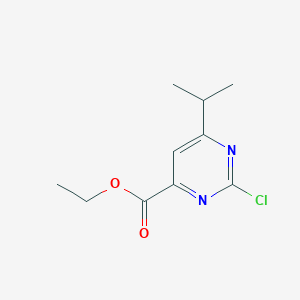

ethyl 2-chloro-6-(propan-2-yl)pyrimidine-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

ethyl 2-chloro-6-(propan-2-yl)pyrimidine-4-carboxylate is a chemical compound with the molecular formula C10H13ClN2O2 and a molecular weight of 228.68 g/mol. This compound belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are widely used in various fields due to their diverse biological and chemical properties.

Métodos De Preparación

The synthesis of ethyl 2-chloro-6-isopropylpyrimidine-4-carboxylate typically involves the reaction of 2-chloro-6-isopropylpyrimidine-4-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride . The reaction is carried out under reflux conditions to ensure complete esterification. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the 2-Chloro Position

The 2-chloro group undergoes nucleophilic displacement with amines, thiols, and alkoxides under controlled conditions.

Table 1: Substitution Reactions and Conditions

Key Observations :

-

Reactions with primary amines (e.g., 4-fluorobenzylamine) proceed efficiently under mild basic conditions (NaH/THF), yielding 2-amino-substituted pyrimidines .

-

Sterically hindered amines require elevated temperatures or microwave activation to achieve optimal yields .

Hydrolysis of the 4-Carboxylate Ester

The ethyl ester undergoes hydrolysis to form the corresponding carboxylic acid, a precursor for further derivatization.

Table 2: Hydrolysis Conditions and Outcomes

| Base | Solvent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|

| NaOH (5N) | Ethanol | 0–25°C | 2-Chloro-6-(propan-2-yl)pyrimidine-4-carboxylic acid | 85–92% | |

| LiOH | THF/H₂O | 50°C | Same as above | 78–85% |

Mechanistic Insight :

-

Alkaline hydrolysis proceeds via nucleophilic attack of hydroxide ions at the ester carbonyl, forming a tetrahedral intermediate that collapses to release ethanol .

Amide Coupling via Carboxylic Acid Intermediate

The hydrolyzed carboxylic acid undergoes amide coupling with amines to produce bioactive derivatives.

Functionalization via Aromatic Electrophilic Substitution

The pyrimidine ring’s electron-deficient nature allows for regioselective electrophilic substitutions at the 5-position.

Table 4: Electrophilic Reactions

| Electrophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Bromine | Acetic acid, 80°C | 5-Bromo derivative | 75% | |

| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro derivative | 68% |

Limitations :

-

Harsh conditions (e.g., strong acids) may degrade the ester or isopropyl groups, necessitating protective strategies .

Reduction of the Pyrimidine Ring

Catalytic hydrogenation selectively reduces the pyrimidine ring under controlled conditions.

Table 5: Reduction Methods

| Catalyst | Solvent | Product | Yield | Reference |

|---|---|---|---|---|

| Pd/C | Ethanol, H₂ (1 atm) | Partially saturated dihydropyrimidine | 60% | |

| NaBH₄ | THF | Not applicable (no reaction) | – |

Note : Full saturation to tetrahydropyrimidine requires higher H₂ pressures (>3 atm) and elevated temperatures .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Ethyl 2-chloro-6-(propan-2-yl)pyrimidine-4-carboxylate is primarily investigated for its potential as a pharmaceutical agent. Its structural characteristics allow it to interact with biological targets, making it a candidate for drug development.

Anticancer Activity

Research has indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, studies have shown that modifications in the pyrimidine ring can enhance cytotoxicity against various cancer cell lines. This compound can serve as a precursor for synthesizing more potent anticancer agents through structural modifications .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Pyrimidine derivatives have been reported to possess antibacterial and antifungal properties, which could be leveraged in developing new antibiotics or antifungal medications .

Synthesis of Derivatives

The synthesis of this compound is crucial for exploring its applications further. Various synthetic routes have been developed to produce this compound efficiently.

Synthetic Methods

A notable method involves the reaction of 2-chloro-6-methylpyrimidine with ethyl propan-2-carboxylate under specific conditions to yield this compound. This method emphasizes the importance of selecting appropriate solvents and reaction conditions to maximize yield and purity .

| Synthetic Method | Reagents | Yield | Notes |

|---|---|---|---|

| Method A | 2-chloro-6-methylpyrimidine + ethyl propan-2-carboxylate | High | Requires controlled temperature |

| Method B | Alternative pyrimidine derivatives | Moderate | Less common but viable |

Structure–Activity Relationship Studies

Understanding the relationship between the structure of this compound and its biological activity is essential for optimizing its efficacy as a drug.

Case Studies

Recent studies have focused on modifying the substituents on the pyrimidine ring to improve binding affinity to target proteins involved in disease mechanisms. For example, altering the alkyl groups on the nitrogen atoms can significantly impact the compound's biological activity .

Toxicological Considerations

While exploring the applications of this compound, it is critical to assess its safety profile.

Safety and Toxicity

Preliminary evaluations indicate that compounds within this class may exhibit skin and eye irritation properties; thus, handling precautions are necessary during laboratory work . Comprehensive toxicological assessments are recommended before advancing to clinical trials.

Mecanismo De Acción

The mechanism of action of ethyl 2-chloro-6-isopropylpyrimidine-4-carboxylate depends on its specific application. In biological systems, pyrimidine derivatives often interact with enzymes or receptors, inhibiting their activity or modulating their function . The molecular targets and pathways involved can vary widely depending on the specific derivative and its intended use.

Comparación Con Compuestos Similares

ethyl 2-chloro-6-(propan-2-yl)pyrimidine-4-carboxylate can be compared with other pyrimidine derivatives such as:

2-chloro-4,6-dimethylpyrimidine: Similar in structure but with different substituents, leading to different chemical and biological properties.

2-chloro-4,6-diphenylpyrimidine: Contains phenyl groups instead of isopropyl, affecting its reactivity and applications.

The uniqueness of ethyl 2-chloro-6-isopropylpyrimidine-4-carboxylate lies in its specific substituents, which confer distinct chemical reactivity and potential biological activities.

Actividad Biológica

Ethyl 2-chloro-6-(propan-2-yl)pyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is primarily studied for its antimicrobial, antiviral, and anti-inflammatory properties, as well as its role in various therapeutic applications. This article provides an overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The compound is known to modulate the activity of enzymes and receptors, which can lead to various therapeutic effects. For instance, it may inhibit enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties.

Antimicrobial Activity

Research indicates that this compound has significant antimicrobial properties. In vitro studies have shown that it exhibits activity against a range of bacterial strains. For example, the compound was tested against Staphylococcus aureus and Escherichia coli, demonstrating notable inhibition zones in agar diffusion assays.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Antiviral Activity

The compound has also been investigated for its antiviral properties. Studies have shown that it inhibits viral replication in cell cultures infected with influenza virus. The mechanism involves interference with viral entry and replication processes .

Anti-inflammatory Effects

This compound exhibits anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX). In vitro assays revealed that it significantly reduced COX-2 activity, with an IC50 value comparable to established anti-inflammatory drugs like celecoxib .

| Compound | IC50 (µM) |

|---|---|

| Ethyl 2-chloro... | 0.04 |

| Celecoxib | 0.04 |

Structure–Activity Relationship (SAR)

The structure–activity relationship studies have provided insights into how modifications to the pyrimidine structure can influence biological activity. Variations in substituents at different positions on the pyrimidine ring have been systematically explored to enhance potency and selectivity against specific biological targets .

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of pyrimidine derivatives including this compound demonstrated that structural modifications led to increased antimicrobial potency against Gram-positive bacteria.

- Inflammation Models : In vivo models of inflammation showed that administration of this compound resulted in reduced paw edema in carrageenan-induced inflammation tests, highlighting its potential as an anti-inflammatory agent .

- Antiviral Studies : In a recent trial, the compound was evaluated for its efficacy against various RNA viruses, showing promising results in reducing viral load in treated cell lines compared to controls .

Propiedades

IUPAC Name |

ethyl 2-chloro-6-propan-2-ylpyrimidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O2/c1-4-15-9(14)8-5-7(6(2)3)12-10(11)13-8/h5-6H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLXZQLGCALRLFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NC(=C1)C(C)C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.